
H-Leu-Lys-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
H-Leu-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as the protecting group for the amino acids. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by Fmoc, is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
H-Leu-Lys-Leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the lysine side chain.
Reduction: Reduction reactions can be used to modify the peptide’s structure.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.
Substitution: Various reagents can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of reduced peptides.
科学研究应用
H-Leu-Lys-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial peptides.
Industry: It is used in the production of peptide-based drugs and as a research tool in various industrial applications.
作用机制
The mechanism of action of H-Leu-Lys-Leu-OH involves its interaction with specific molecular targets. The peptide can bind to cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity. The peptide can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
H-Leu-Ser-Lys-Leu-OH: This compound is similar in structure but contains a serine residue instead of a leucine residue.
H-Lys-Leu-OH: This dipeptide lacks one leucine residue compared to H-Leu-Lys-Leu-OH.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and activities. Its combination of hydrophobic (leucine) and hydrophilic (lysine) residues allows it to interact with a wide range of molecular targets, making it a versatile compound in research and therapeutic applications.
属性
分子式 |
C18H36N4O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1 |
InChI 键 |
BGZCJDGBBUUBHA-KKUMJFAQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


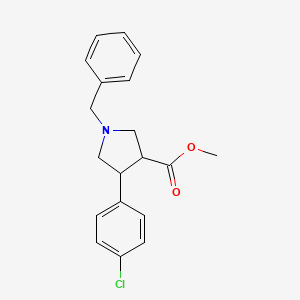


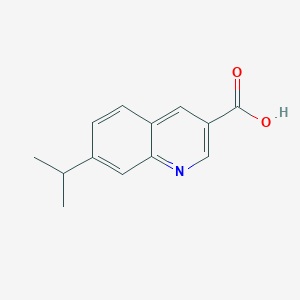

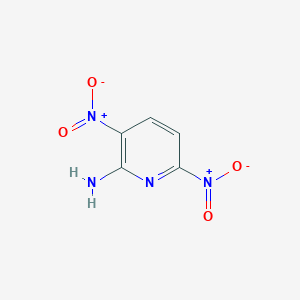
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

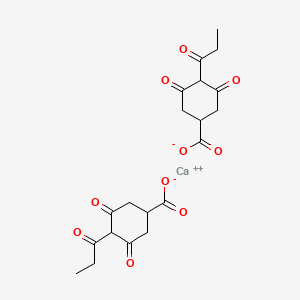
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
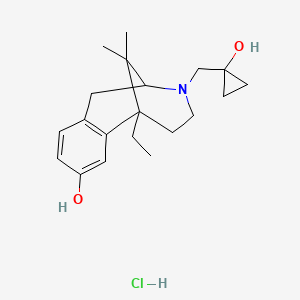
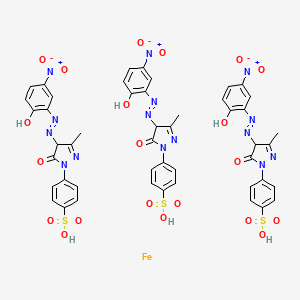
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)

